Metal Complex Stability: p-Cl Substituent Lowers log beta2 Relative to p-F Analog Across Ni(II), Co(II), Zn(II), and Cd(II)
The overall stability constants (log beta2) of p-chlorobenzoylacetone complexes with first-row transition metals are consistently lower than those of p-fluorobenzoylacetone complexes measured under identical solvent, temperature, and ionic strength conditions. For Ni(II), log beta2 = 19.31 ± 0.03 (p-Cl) vs. 19.50 ± 0.05 (p-F); for Co(II), 18.67 ± 0.07 vs. 18.89 ± 0.05; for Zn(II), 18.04 ± 0.06 vs. 18.61 ± 0.04; and for Cd(II), 15.37 ± 0.06 vs. 16.16 ± 0.08 [1][2]. The difference ranges from 0.19 to 0.79 log units, reflecting the electron-withdrawing effect of the para-substituent on ligand donor strength.
| Evidence Dimension | Overall stability constant (log beta2) for metal complexes |
|---|---|
| Target Compound Data | Ni: 19.31 ± 0.03; Co: 18.67 ± 0.07; Zn: 18.04 ± 0.06; Cd: 15.37 ± 0.06 |
| Comparator Or Baseline | p-Fluorobenzoylacetone: Ni: 19.50 ± 0.05; Co: 18.89 ± 0.05; Zn: 18.61 ± 0.04; Cd: 16.16 ± 0.08 |
| Quantified Difference | p-Cl complexes are 0.19–0.79 log units less stable than p-F analogs across all four metals |
| Conditions | 75% (v/v) dioxane-water, 30 ± 0.1°C, μ = 0.1 M NaClO4, potentiometric titration |
Why This Matters
Lower stability constants indicate weaker chelation, which can be advantageous when reversible metal binding is desired, such as in metal extraction, catalysis, or metallodrug design where controlled ligand exchange is critical.
- [1] Bachlas, B. P.; Rai, A. K.; Gupta, B. P. Stability Constants of Complexes of Ni(II), Co(II), Zn(II) & Cd(II) with p-Chlorobenzoylacetone. Indian J. Chem., 1976, 14A, 625-627. View Source
- [2] Bachlas, B. P.; Rai, A. K.; Gupta, B. P. Physico-chemical studies of Ni(II), Co(II), Zn(II), and Cd(II) ions with p-fluorobenzoylacetone. Monatshefte für Chemie, 1977. (Accessed via Socolar). View Source
